molecular formula Cu5Si B089255 Copper silicide (Cu5Si) CAS No. 12159-07-8

Copper silicide (Cu5Si)

カタログ番号 B089255
CAS番号: 12159-07-8
分子量: 345.8 g/mol
InChIキー: JUZTWRXHHZRLED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Copper silicide (Cu5Si) is an inter-metallic compound with properties between ionic compounds and alloys . It has excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance . Copper silicide films can be used to passivate copper-based chips, inhibit diffusion, and electron transport .


Synthesis Analysis

Copper silicide can be synthesized using chemical vapor deposition (CVD) of butylsilane (BuSiH3) on copper substrates . By varying the precursor flow, different catalyst variants can be obtained . In most cases, thin silicide films are used. For the purpose of producing such films, copper is deposited onto silicon substrates, or structures composed of amorphous silicon and copper layers are fabricated .


Molecular Structure Analysis

Copper silicide is a binary compound of silicon with copper . It is an intermetallic compound, meaning that it has properties intermediate between an ionic compound and an alloy . This solid crystalline material is a silvery solid that is insoluble in water .


Chemical Reactions Analysis

Copper silicides are invoked in the Direct process, the industrial route to organosilicon compounds . In this process, copper, in the form of its silicide, catalyzes the addition of methyl chloride to silicon .


Physical And Chemical Properties Analysis

Copper silicide (Cu5Si) is a gray compound with a molecular weight of 345.82 . It has a melting point of 825 °C . It has excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance .

科学的研究の応用

Electrochemical CO2 Reduction

Copper silicide (Cu5Si) has been identified as a robust and high-performance catalyst for electrochemical CO2 reduction. Researchers have found that Cu5Si catalysts can be prepared using chemical vapor deposition, resulting in nanostructures like nanoplatelets and nanowires that increase the specific area and enhance catalytic performance . These catalysts have shown remarkable stability over long periods and high selectivity towards ethanol and acetic acid, making them promising for converting CO2 into valuable multi-carbon products .

Microelectronic Materials

In the realm of microelectronics, copper silicide is valued for its fundamental properties such as electrical resistivity, high-temperature stability, and corrosion resistance. These characteristics make it suitable for use as conductors, Schottky barriers, contacts, gate, and interconnect metallization in silicon integrated circuits. The material’s compatibility with silicon-based technology is crucial for its application in this field .

Semiconductor Device Passivation

Copper silicide films are utilized to passivate copper-based chips, which is essential for inhibiting diffusion and electron transport. This passivation layer serves as a diffusion barrier, preventing the migration of atoms that could otherwise lead to device degradation .

Diffusion Barrier in Chip Manufacturing

As a diffusion barrier, copper silicide plays a critical role in chip manufacturing. It prevents the intermixing of different materials within the chip, thereby maintaining the integrity and performance of the semiconductor devices .

Safety And Hazards

Copper silicide (Cu5Si) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Copper silicide films can be used to passivate the copper-based chips . They can also be used in High-Temperature Structural Ceramics, Ceramic Matrix Composites (CMCs), Ultra-high-temperature ceramics (UHTCs), and ceramic composites . Copper silicides are considered as materials promising for a number of technical applications and, therefore, attract attention of researchers .

特性

InChI

InChI=1S/5Cu.Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZTWRXHHZRLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si].[Cu].[Cu].[Cu].[Cu].[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper silicide (Cu5Si)

CAS RN

12159-07-8
Record name Copper silicide (Cu5Si)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentacopper silicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
8
Citations
A Rape, X Liu, A Kulkarni, J Singh - Advances in Materials Science …, 2014 - hindawi.com
This study details a new approach to creating copper-diamond composite materials for thermal management applications by using a two-phase (solid-liquid) approach in powder …
Number of citations: 2 www.hindawi.com
AT Wolf - 2023 - researchgate.net
With this direct process, the starting materials for the industrial production of silicones became available for the first time on a large scale and in an economically efficient manner, ie, a …
Number of citations: 0 www.researchgate.net
EK Nyutu, R Larsen, C Roggenbuck - Available at SSRN 4408261 - papers.ssrn.com
Developing highly stable and efficient hydrodesulfurization (HDS) catalysts is of great interest to the petrochemical industry. In this work, a series of bulk unsupported metal silicides and …
Number of citations: 0 papers.ssrn.com
DH Hook - 2013 - search.proquest.com
Metallization of commercial-grade c-Si solar cells is currently accomplished by screen-printing fine lines of a Ag/PbO-glass paste amalgam (Ag-frit) onto the insulating SiN x …
Number of citations: 3 search.proquest.com
DR Economy - 2011 - search.proquest.com
Nano-scale composites are being investigated by academic, industrial, and national laboratories for potential applications such as wear resistant coatings and high strength foils. These …
Number of citations: 2 search.proquest.com
A Rape - 2015 - search.proquest.com
This thesis provides significant evidence to support the hypothesis that Field Assisted Sintering Technology (FAST) can be used as an effective method to develop high performance …
Number of citations: 1 search.proquest.com
J Zhang - 2015 - search.proquest.com
Research of heteroepitaxial growth and deposition of semiconductor and metallic nano-materials is significant in materials science and engineering for numerous applications due to …
Number of citations: 3 search.proquest.com
GL Larson - Metal-Organics for Materials, Polymers & Synthesis, 2016 - academia.edu
The metal triflates as catalysts show advantages in their stronger Lewis acidity and their increased tolerance for protic solvents and water, which can be a by-product of the chemical …
Number of citations: 3 www.academia.edu

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